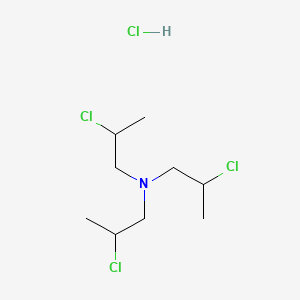
N,N,N-Tris(2-chloropropyl)amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N-Tris(2-chloropropyl)amine hydrochloride is a chemical compound with the molecular formula C9H20Cl3N. It is a derivative of tris(2-chloropropyl)amine, where the nitrogen atom is bonded to three 2-chloropropyl groups. This compound is typically found in its hydrochloride salt form, which enhances its solubility in water and other polar solvents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N,N,N-Tris(2-chloropropyl)amine hydrochloride can be synthesized through the reaction of tris(2-chloropropyl)amine with hydrochloric acid. The reaction typically involves the following steps:
Starting Material: Tris(2-chloropropyl)amine is used as the starting material.
Reaction with Hydrochloric Acid: The amine is reacted with an excess of hydrochloric acid under controlled temperature conditions.
Formation of Hydrochloride Salt: The reaction results in the formation of this compound as a crystalline solid.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reaction conditions are optimized for maximum yield and purity. The process includes:
Batch or Continuous Process: Depending on the scale, either batch or continuous processes are employed.
Purification: The crude product is purified through recrystallization or other suitable methods to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
N,N,N-Tris(2-chloropropyl)amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Hydrolysis: In the presence of water, the compound can undergo hydrolysis to form the corresponding amine and hydrochloric acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles such as hydroxide ions, amines, and thiols can react with the chlorine atoms.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions.
Oxidizing and Reducing Agents: Various oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., sodium borohydride) can be used.
Major Products Formed
Substitution Products: Depending on the nucleophile, different substituted amines are formed.
Hydrolysis Products: The primary products are tris(2-chloropropyl)amine and hydrochloric acid.
Oxidation and Reduction Products: These reactions yield various oxidized or reduced derivatives of the compound.
Applications De Recherche Scientifique
N,N,N-Tris(2-chloropropyl)amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of N,N,N-Tris(2-chloropropyl)amine hydrochloride involves its interaction with nucleophiles, leading to substitution reactions. The chlorine atoms are highly reactive and can be replaced by various nucleophiles, resulting in the formation of new compounds. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(2-chloroethyl)amine: Similar in structure but with ethyl groups instead of propyl groups.
N,N-Dimethyl(3-chloropropyl)amine hydrochloride: Contains dimethyl groups instead of tris(2-chloropropyl) groups.
2-Chloro-N,N-dimethylpropylamine hydrochloride: Another related compound with different substituents.
Uniqueness
N,N,N-Tris(2-chloropropyl)amine hydrochloride is unique due to its specific structure, which imparts distinct reactivity and properties. Its ability to undergo multiple substitution reactions makes it valuable in various synthetic applications.
Propriétés
Numéro CAS |
102418-22-4 |
|---|---|
Formule moléculaire |
C9H19Cl4N |
Poids moléculaire |
283.1 g/mol |
Nom IUPAC |
2-chloro-N,N-bis(2-chloropropyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H18Cl3N.ClH/c1-7(10)4-13(5-8(2)11)6-9(3)12;/h7-9H,4-6H2,1-3H3;1H |
Clé InChI |
ZWSYMPJBDBFEJI-UHFFFAOYSA-N |
SMILES canonique |
CC(CN(CC(C)Cl)CC(C)Cl)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



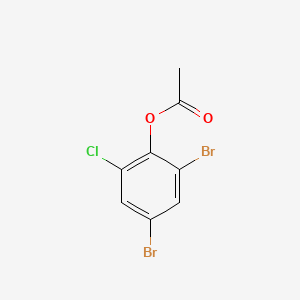
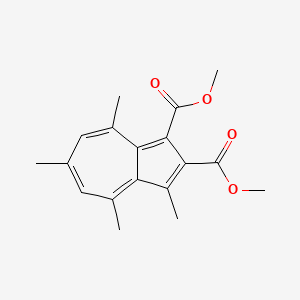
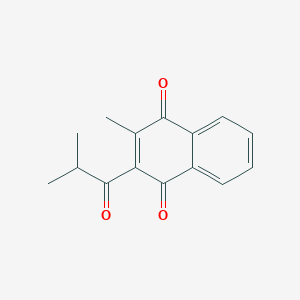
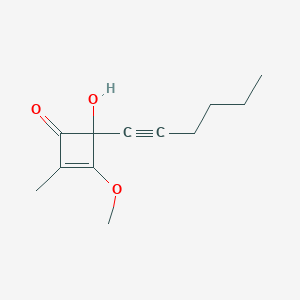
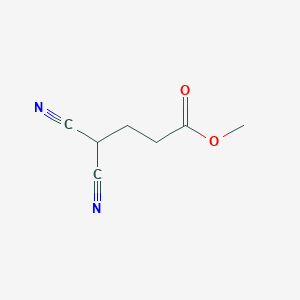
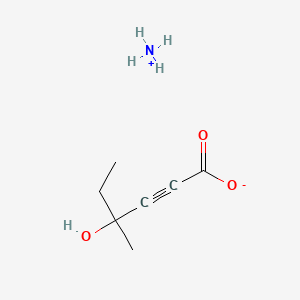
![2-([1,1'-Biphenyl]-2-yl)-5-hydrazinyl-1,3,4-thiadiazole](/img/structure/B14322310.png)
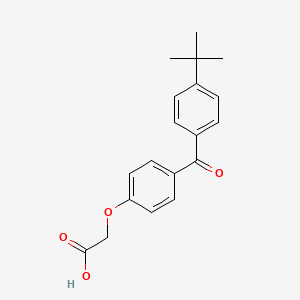
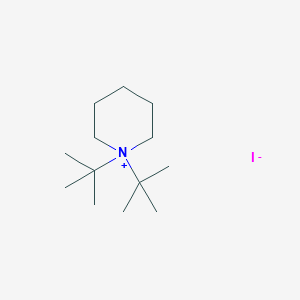
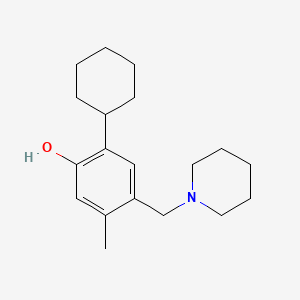
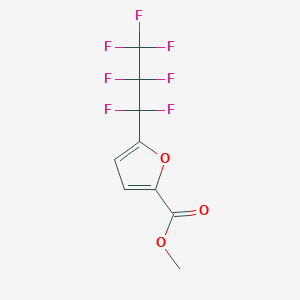
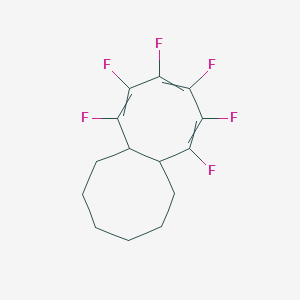
![2-[(E)-(3,4-dihydroxyphenyl)methylideneamino]guanidine](/img/structure/B14322346.png)
